Mycophenolic acid glucuronide (MPAG) is a glucuronide metabolite of mycophenolic acid (MPA) []. MPA is the active metabolite of mycophenolate mofetil (MMF), an immunosuppressant commonly used in solid organ transplantation []. MPAG is considered pharmacologically inactive compared to MPA [, ]. It is formed in the liver primarily through the glucuronidation of MPA by the enzyme UDP-glucuronosyltransferase (UGT) [, , , ]. MPAG is primarily excreted in urine [, ].
Mycophenolic acid is derived from the fermentation of the fungus Penicillium brevicompactum and is classified as a non-competitive inhibitor of inosine monophosphate dehydrogenase, an enzyme critical in the purine synthesis pathway. Upon administration, mycophenolic acid undergoes extensive metabolism in the liver, primarily converting into mycophenolic acid glucuronide, which is pharmacologically inactive but crucial for drug elimination through renal excretion .
The synthesis of mycophenolic acid glucuronide involves enzymatic processes mediated by UDP-glucuronosyltransferases. The primary method involves incubating mycophenolic acid with human liver microsomes in the presence of UDP-glucuronic acid. Key parameters that influence this reaction include substrate concentration, enzyme activity, and incubation time. The formation of glucuronides can be quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), allowing for sensitive detection of metabolites .
Mycophenolic acid glucuronide has a molecular formula of C₁₃H₁₅O₇ and a molecular weight of approximately 285.25 g/mol. Its structure comprises a phenolic ring attached to a glucuronic acid moiety at the 7-position, which is essential for its solubility and elimination characteristics. The glucuronidation process enhances the hydrophilicity of mycophenolic acid, facilitating renal excretion .
The primary chemical reaction involving mycophenolic acid glucuronide is its formation from mycophenolic acid via glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases, where UDP-glucuronic acid serves as the glucuronic acid donor. The kinetics of this reaction can be characterized by Michaelis-Menten parameters such as (Michaelis constant) and (maximum reaction velocity), which are critical for understanding the metabolic pathways involved .
Mycophenolic acid glucuronide is characterized by several physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and its interactions with transport proteins .
Mycophenolic acid glucuronide has several significant applications:
Mycophenolic Acid Glucuronide represents the primary hepatic metabolite of Mycophenolic Acid, formed via uridine diphosphate-glucuronosyltransferase (UGT)-mediated conjugation. This biotransformation attaches a glucuronic acid moiety to the phenolic hydroxyl group at the 7-position of the Mycophenolic Acid molecule, resulting in a highly polar, water-soluble metabolite with a molecular weight of 495 g/mol (compared to Mycophenolic Acid's 320 g/mol) [3] [9]. Nuclear magnetic resonance and mass spectrometry analyses confirm this O-glucuronide linkage as the dominant structural form, designated as 7-O-mycophenolic acid glucuronide [3].
Crucially, this metabolic pathway produces distinct isomeric forms:
Table 1: Structural Characteristics of Mycophenolic Acid Glucuronide Isomers
Isomer Type | Conjugation Site | Chemical Bond | Relative Abundance | Reactivity |
---|---|---|---|---|
Phenolic (MPAG) | 7-OH position | Ether bond | >90% | Low |
Acyl (AcMPAG) | Carboxyl group | Ester bond | <10% | High |
Mycophenolic Acid Glucuronide serves as the terminal metabolite in the hepatic inactivation pathway of Mycophenolic Acid. Following oral administration of the prodrug Mycophenolate Mofetil, rapid hydrolysis by plasma and tissue esterases releases Mycophenolic Acid, which undergoes extensive first-pass glucuronidation (primarily via UGT1A9 and UGT2B7 isoforms) to form MPAG [2] [9]. This conversion reduces Mycophenolic Acid’s intrinsic immunosuppressive activity by >100-fold, effectively functioning as a detoxification pathway [2].
MPAG’s pharmacokinetics exhibit nonlinear characteristics:
Table 2: Pharmacokinetic Parameters of Mycophenolic Acid and Its Glucuronide in Renal Transplantation
Parameter | Mycophenolic Acid | Mycophenolic Acid Glucuronide (MPAG) | Notes |
---|---|---|---|
AUC₀₋₁₂ (mg·h/L) | 30-60 | 600-1400 | Dose-dependent |
Half-life (h) | 8-18 | 16-22 | Prolonged in renal impairment |
Renal Clearance (L/h) | 0.5-1.2 | 0.8-1.8 | Reduced in renal impairment |
Plasma Protein Binding | 97-99% | <5% | Competition increases free Mycophenolic Acid |
Biliary Excretion | <1% | 60-90% | Enables enterohepatic recirculation |
Concomitant immunosuppressants significantly modulate MPAG disposition:
The metabolic fate of Mycophenolic Acid remained incompletely characterized until advanced analytical techniques emerged in the 1990s. Initial studies in the 1960s-1980s identified MPAG as the "major urinary metabolite" using thin-layer chromatography, but failed to resolve its structural complexity or biological significance [3]. The pivotal discovery occurred in 1999 when Shipkova et al. employed high-performance liquid chromatography with tandem mass spectrometry to identify three previously unknown metabolites in transplant recipients’ plasma, including the pharmacologically relevant acyl glucuronide (AcMPAG) [3]. This analytical breakthrough revealed:
The clinical importance of MPAG became evident through pharmacokinetic studies in the early 2000s:
Table 3: Historical Milestones in Mycophenolic Acid Glucuronide Characterization
Time Period | Key Advancement | Analytical Method | Clinical Significance |
---|---|---|---|
Pre-1990s | Identification as "major urinary metabolite" | Thin-layer chromatography | Basic metabolic pathway recognition |
1999 | Structural identification of AcMPAG isomer | HPLC-MS/MS | Discovery of pharmacologically active metabolite |
Early 2000s | Quantification of enterohepatic recirculation contribution | Limited sampling models | Explained secondary Mycophenolic Acid peaks |
2005 | Documentation of 11-fold free fraction variability | HPLC with ultrafiltration | Established albumin/uremia binding effects |
2006-2010 | Population pharmacokinetic modeling in organ transplantation | Nonlinear mixed-effects modeling | Enabled individualized dosing strategies |
Contemporary research focuses on MPAG’s indirect immunomodulatory roles: Acyl glucuronide promotes tubulin polymerization in vitro (EC₅₀ ≈ 1.6 mM) through covalent adduct formation with β-tubulin lysine residues, potentially contributing to Mycophenolic Acid’s gastrointestinal and hematological profiles independent of inosine monophosphate dehydrogenase inhibition [7]. This discovery positions MPAG not merely as an inactivation product, but as a molecule with distinct biological properties that may influence the overall pharmacological profile of mycophenolate-based therapies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1